Methylmalonylchloride
Description
Historical Context of Malonyl Chloride Derivatives in Chemical Transformations
The journey of methylmalonyl chloride is intrinsically linked to the broader history of malonic acid and its derivatives. Malonic acid itself was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. wikipedia.org Subsequently, malonyl chloride, the diacid chloride of malonic acid, was developed as a highly reactive bifunctional reagent. wikipedia.orgbloomtechz.com Early work established malonyl chlorides as valuable precursors for synthesizing a variety of organic compounds, including malonic acid derivatives and heterocyclic structures. rdd.edu.iq These reagents react as typical carboxylic acid derivatives, readily forming esters, amides, and other acyl compounds. wikipedia.org A notable historical application is the condensation of malonic acid with urea (B33335) to produce barbituric acid, a reaction that laid the groundwork for a significant class of sedative-hypnotic drugs. wikipedia.org The development of substituted malonyl chlorides, like methylmalonyl chloride, represented a logical progression, offering chemists finer control over the introduction of specific functionalities into target molecules.
Significance of Methylmalonyl Chloride in Modern Synthetic Strategies
Methylmalonyl chloride is a key reactive intermediate in contemporary organic synthesis, particularly valued in the pharmaceutical and fine chemical industries. nordmann.global Its primary role is as an acylating agent, enabling the introduction of a methylmalonyl group into various molecules. guidechem.commoneidechem.com This functionality is a crucial step in the synthesis of numerous complex organic compounds.
One of the most significant applications of methylmalonyl chloride is in the synthesis of pharmaceuticals. guidechem.comchemicalbook.com For instance, it is a reported intermediate in the synthesis of Sitagliptin, a drug used for treating type 2 diabetes. guidechem.com The synthesis involves the reaction of methylmalonyl chloride to form a key intermediate, highlighting the compound's utility in constructing medicinally relevant scaffolds. guidechem.com Furthermore, research has demonstrated its use in the total synthesis of complex natural products, such as the alkaloid (±)-Aspergilline A, where it was used to form a pyrrolinone core. figshare.comacs.org
The reactivity of methylmalonyl chloride allows for a range of chemical transformations, including nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to create a diverse array of derivatives like methyl malonamic acids. rdd.edu.iq
Below is a table summarizing some key reactions and applications of methylmalonyl chloride:
| Reaction Type | Reactant | Product Type | Significance/Application |
| Acylation | Alcohols | Malonic esters | Intermediates in pharmaceutical synthesis nordmann.global |
| Acylation | Amines | Malonamides | Synthesis of biologically active compounds rdd.edu.iq |
| Condensation | 3-trifluoromethyl- nordmann.globalguidechem.comijret.orgtriazolo[4,3-a]pyrimidinium chloride | Sitagliptin intermediate | Pharmaceutical manufacturing guidechem.com |
| Cyclization | Intermediate propargyl amine | Pyrrolinone ring | Total synthesis of natural products like (±)-Aspergilline A figshare.comacs.org |
Research Trajectories and Future Outlook for Methylmalonyl Chloride Applications
The future of methylmalonyl chloride in organic synthesis is being shaped by several key research trends, most notably the drive towards more sustainable and efficient chemical processes. The development of "green chemistry" approaches for the synthesis of methylmalonyl chloride is a significant area of investigation. ijret.orgslideshare.net Traditional methods often utilize solvents like methylene (B1212753) chloride. ijret.org Research into solvent-free synthesis has shown promising results, with higher conversion rates of methyl malonic acid to methylmalonyl chloride compared to solvent-based processes. ijret.orgslideshare.net This not only reduces the environmental impact but also can lead to more efficient and cost-effective production.
Another promising avenue is its application in polymer chemistry. While less explored, the bifunctional nature of related malonyl chlorides as coupling agents in block copolymer synthesis suggests potential for methylmalonyl chloride in creating novel polymeric materials. chemicalbook.comvulcanchem.com Its ability to introduce specific side-chain functionalities could be exploited to tailor the properties of polymers for various applications.
Furthermore, the continued demand for complex and stereochemically defined molecules in drug discovery will likely drive further innovation in the application of methylmalonyl chloride. Its role in the total synthesis of natural products demonstrates its value in constructing intricate molecular frameworks, a trend that is expected to continue as synthetic targets become more challenging. figshare.comacs.org The development of new catalytic methods for reactions involving methylmalonyl chloride could also broaden its synthetic utility, enabling more selective and efficient transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropanedioyl dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2/c1-2(3(5)7)4(6)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEHKTFVUIVORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448710 | |
| Record name | methylmalonylchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39619-07-3 | |
| Record name | methylmalonylchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methylmalonyl Chloride
Traditional Synthetic Routes to Methylmalonyl Chloride
The conventional preparation of methylmalonyl chloride primarily involves the reaction of a methylmalonic acid precursor with a chlorinating agent. The most commonly employed reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
A prevalent method involves a three-step process starting from a dialkyl malonate. ijret.org In this sequence, the dialkyl malonate is first selectively saponified, followed by hydrolysis to yield monoalkyl malonic acid. The final step is the chlorination of the monoalkyl malonic acid with a suitable agent like thionyl chloride to produce the desired monoalkyl malonyl chloride. ijret.org
One specific laboratory-scale preparation involves the reaction of methyl malonic acid with oxalyl chloride in dichloromethane, with a catalytic amount of dimethylformamide (DMF). The reaction proceeds at room temperature after an initial ice bath cooling, and the product is obtained after concentrating the reaction mixture. researchgate.net
Another established method utilizes thionyl chloride as the chlorinating agent. In a typical procedure, carbomethoxy acetic acid (methyl malonic acid) is dissolved in a solvent such as methylene (B1212753) chloride, and thionyl chloride is added. The mixture is then refluxed to drive the reaction to completion. ijret.org
| Reagent | Solvent | Temperature | Reaction Time | Observations |
| Oxalyl Chloride/DMF | Dichloromethane | Ice bath to Room Temp. | 2 hours | Standard laboratory procedure. |
| Thionyl Chloride | Methylene Chloride | 40-45°C (Reflux) | 1 hour | Common industrial approach. |
Table 1: Overview of Traditional Synthetic Routes for Methylmalonyl Chloride
Challenges and Limitations of Established Preparations
Despite their widespread use, traditional methods for synthesizing methylmalonyl chloride present several challenges and limitations. A primary concern is the use of hazardous and environmentally detrimental solvents like dichloromethane. ijret.org These chlorinated solvents contribute to pollution and pose health risks to workers.
The use of chlorinating agents like thionyl chloride and oxalyl chloride also generates corrosive and toxic byproducts. The reaction with thionyl chloride produces gaseous hydrogen chloride (HCl) and sulfur dioxide (SO₂), which require scrubbing and careful handling. ijret.org Similarly, the reaction with oxalyl chloride can produce hazardous byproducts. researchgate.net
Purification of the final product can also be challenging. The crude product often contains unreacted starting materials and byproducts from side reactions. For instance, the high reactivity of acyl chlorides makes them susceptible to hydrolysis, even from atmospheric moisture, which can complicate purification and reduce yields. researchgate.net Distillation is a common purification method, but the thermal sensitivity of some malonyl chlorides can lead to decomposition. google.com
Furthermore, scaling up these traditional batch processes for industrial production can be problematic. The exothermic nature of the chlorination reaction requires careful temperature control to prevent runaway reactions and ensure product quality. researchgate.net In large batch reactors, achieving efficient heat and mass transfer can be difficult, potentially leading to lower yields and increased impurity formation.
Novel and Optimized Synthetic Approaches
In response to the limitations of traditional methods, significant research has focused on developing novel and optimized synthetic routes for methylmalonyl chloride. These modern approaches prioritize sustainability, efficiency, and safety.
Green Chemistry Principles in Methylmalonyl Chloride Synthesis
A key development in the synthesis of methylmalonyl chloride has been the application of green chemistry principles, most notably the elimination of harmful organic solvents. A solvent-free approach for the synthesis of monoalkyl malonyl chlorides using thionyl chloride has been developed, demonstrating a significant improvement in conversion rates compared to solvent-based methods. ijret.org
In a comparative study, the conversion of methyl malonic acid to methylmalonyl chloride in a solvent-free system was found to be 93.08%, whereas the conversion in the presence of methylene chloride was only 78.67%. ijret.org This increase in efficiency is attributed to the higher concentration of reactants in the absence of a diluting solvent. ijret.org This solvent-free method not only improves yield but also reduces waste, simplifies product isolation, and lowers costs associated with solvent purchase and disposal. ijret.org
| Synthesis Method | Conversion of Methyl Malonic Acid (%) |
| With Methylene Chloride | 78.67 |
| Solvent-Free | 93.08 |
Table 2: Comparison of Conversion Rates in Solvent vs. Solvent-Free Synthesis of Methylmalonyl Chloride ijret.org
The principles of green chemistry also encourage the use of less hazardous reagents and the design of processes that maximize atom economy. While thionyl chloride and oxalyl chloride are effective, research into alternative, greener chlorinating agents is an ongoing area of interest in organic synthesis. mdpi.com
Catalytic and Stereoselective Methods for Enhanced Yield and Purity
The use of catalysts in the synthesis of acyl chlorides is a well-established strategy to enhance reaction rates and improve selectivity. In the context of methylmalonyl chloride synthesis, Brønsted acids have been shown to effectively catalyze the chlorination of aromatic carboxylic acids with thionyl chloride, offering a cheaper alternative to traditional catalysts like DMF. tandfonline.com While not specific to methylmalonyl chloride, this suggests the potential for exploring similar catalytic systems for its synthesis.
The development of stereoselective methods for the synthesis of chiral acyl chlorides is a significant area of research, particularly for the production of enantiomerically pure pharmaceuticals. Asymmetric catalysis, using chiral catalysts, can provide access to specific stereoisomers of a target molecule. nih.gov While specific examples of catalytic, stereoselective synthesis of methylmalonyl chloride are not extensively reported in the literature, the principles of asymmetric synthesis, such as the use of chiral auxiliaries or chiral catalysts, represent a promising avenue for future research in this area. nih.govacs.org Such methods could be crucial for applications where the stereochemistry of the methylmalonyl chloride precursor is critical.
Process Intensification Techniques in Industrial Methylmalonyl Chloride Production
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. mdpi.com In the context of fine chemical production, including methylmalonyl chloride, continuous flow manufacturing and microreactor technology are key process intensification techniques. sigmaaldrich.comchimia.ch
Continuous flow reactors offer significant advantages over traditional batch reactors, particularly for hazardous or highly exothermic reactions. google.com The small reactor volumes and high surface-area-to-volume ratios in continuous flow systems allow for excellent heat and mass transfer, enabling precise temperature control and preventing the formation of hotspots. sigmaaldrich.com This leads to improved yields, higher product purity, and enhanced safety. ispe.org The synthesis of various acyl chlorides has been successfully demonstrated in continuous flow systems, suggesting the applicability of this technology to the industrial production of methylmalonyl chloride. google.com
Microreactors, which are a type of continuous flow reactor with channel dimensions in the sub-millimeter range, offer even greater control over reaction conditions. chimia.ch This technology is particularly well-suited for the synthesis of fine chemicals and pharmaceuticals where high purity is essential. nih.gov The use of microreactors can lead to shorter reaction times, reduced side reactions, and easier scale-up by numbering up (using multiple reactors in parallel) rather than scaling up the reactor size. chimia.ch While specific industrial implementation for methylmalonyl chloride is not widely documented, the benefits of microreactor technology make it a highly attractive option for its future large-scale production.
Reaction Mechanisms and Pathways Involving Methylmalonyl Chloride
Nucleophilic Acyl Substitution Reactions of Methylmalonyl Chloride
Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides, including methylmalonyl chloride. masterorganicchemistry.com This class of reactions involves the replacement of the chlorine atom by a nucleophile. The general mechanism proceeds through a two-step addition-elimination pathway. vanderbilt.edu In the first step, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. vanderbilt.edu The subsequent step involves the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion, which is an excellent leaving group. vanderbilt.eduyoutube.com
The reaction of methylmalonyl chloride with different nucleophiles follows the general addition-elimination mechanism, though the specifics vary slightly with the nature of the nucleophile. rdd.edu.iq
Reaction with Amines (Aminolysis): Methylmalonyl chloride reacts readily with primary and secondary amines to form N-substituted amides. The reaction is typically rapid and exothermic. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking one of the carbonyl carbons of methylmalonyl chloride. youtube.com This initial attack forms a tetrahedral intermediate. chemguide.co.uk The intermediate then collapses, reforming the carbonyl double bond and eliminating a chloride ion. chemguide.co.uk A second equivalent of the amine is generally required to neutralize the hydrogen chloride (HCl) produced during the reaction, forming an ammonium (B1175870) salt. chemguide.co.uk
Reaction with Alcohols (Alcoholysis): In the presence of an alcohol, methylmalonyl chloride undergoes alcoholysis to yield the corresponding ester. chemguide.co.uk The oxygen atom of the alcohol's hydroxyl group, with its lone pairs of electrons, serves as the nucleophile. chemguide.co.uk It attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. chemguide.co.uk The intermediate subsequently collapses, ejecting the chloride ion and forming the ester. chemguide.co.uk The reaction also produces hydrogen chloride, which can be removed or neutralized to drive the reaction to completion. chemguide.co.uk
Reaction with Water (Hydrolysis): Hydrolysis of methylmalonyl chloride with water leads to the formation of methylmalonic acid. rdd.edu.iq This reaction is vigorous and involves the nucleophilic attack of a water molecule on the carbonyl carbon. Similar to the reactions with amines and alcohols, a tetrahedral intermediate is formed which then eliminates a chloride ion. The initial product is a carboxylic acid, and HCl is formed as a byproduct.
The nucleophilic acyl substitution reactions of methylmalonyl chloride are generally both kinetically rapid and thermodynamically favorable.
Kinetics: The rate of reaction is influenced by the reactivity of the acyl chloride and the nucleophilicity of the attacking species. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the electron-withdrawing inductive effect of the chlorine atom, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgyoutube.com The addition of the nucleophile to the carbonyl group is typically the rate-determining step of the reaction. libretexts.org The relative reactivity of nucleophiles generally follows the order: amines > alcohols > water.
Thermodynamics: These reactions are typically exothermic. The formation of a more stable product (amide or ester) from a highly reactive starting material (acyl chloride) drives the reaction forward. The stability of the leaving group is a crucial factor; the chloride ion is a weak base and therefore a good leaving group, which contributes to the thermodynamic favorability of the reaction. youtube.com The equilibrium of the reaction lies far to the side of the products. masterorganicchemistry.com
Table 1: Relative Reactivity of Nucleophiles with Acyl Chlorides
| Nucleophile | General Reactivity | Product |
|---|---|---|
| Amine (R-NH₂) | High | Amide |
| Alcohol (R-OH) | Moderate | Ester |
The outcome of nucleophilic acyl substitution reactions involving methylmalonyl chloride can be significantly influenced by the reaction conditions.
Temperature: These reactions are often performed at low temperatures to control their exothermic nature and prevent side reactions. Higher temperatures can lead to decreased selectivity and the formation of undesired byproducts.
Solvent: The choice of solvent can affect reaction rates. Aprotic solvents are often used to avoid reaction with the solvent itself. In reactions with amines, a non-nucleophilic base like pyridine (B92270) or a tertiary amine is often added to act as a scavenger for the HCl produced, which can improve the yield by preventing the protonation of the amine nucleophile. youtube.com
Stoichiometry: The stoichiometry of the reactants is critical. For instance, in the reaction with amines, using at least two equivalents of the amine ensures that one equivalent acts as the nucleophile while the second neutralizes the resulting HCl. chemguide.co.uk
Catalysts: While often not necessary due to the high reactivity of acyl chlorides, certain catalysts can be employed to enhance selectivity, particularly in complex molecules with multiple reactive sites. nih.gov
Electrophilic Substitution Reactions Mediated by Methylmalonyl Chloride
Methylmalonyl chloride can also serve as a precursor to an electrophile in certain reactions, most notably in Friedel-Crafts acylation.
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. masterorganicchemistry.com This reaction is a classic example of electrophilic aromatic substitution. byjus.com Methylmalonyl chloride can be used as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). wikipedia.orgstudymind.co.uk The Lewis acid activates the acyl chloride, making it a much stronger electrophile. masterorganicchemistry.com The reaction results in the formation of an aryl ketone. A key advantage of Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further acylation of the aromatic ring. organic-chemistry.org
The mechanism of Friedel-Crafts acylation involving methylmalonyl chloride proceeds through several distinct steps: byjus.com
Formation of the Acylium Ion: The first step involves the reaction between methylmalonyl chloride and the Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive and resonance-stabilized electrophile known as an acylium ion. masterorganicchemistry.comyoutube.com
Electrophilic Attack: The aromatic ring, acting as a nucleophile, attacks the electrophilic acylium ion. masterorganicchemistry.com This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or an arenium ion. wikipedia.org This step is typically the rate-determining step of the reaction. lumenlearning.com
Deprotonation and Restoration of Aromaticity: In the final step, a weak base (such as the [AlCl₄]⁻ complex formed in the first step) removes a proton from the carbon atom of the sigma complex that bears the new acyl group. byjus.com This deprotonation step restores the aromaticity of the ring and yields the final aryl ketone product. masterorganicchemistry.com The Lewis acid catalyst is regenerated in this process.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Aluminum chloride |
| Amine |
| Ammonium salt |
| Aryl ketone |
| Carboxylic acid |
| Ester |
| Ferric chloride |
| Hydrogen chloride |
| Methylmalonic acid |
| Methylmalonyl chloride |
| N-substituted amide |
| Pyridine |
| Tertiary amine |
Cyclization Reactions Utilizing Methylmalonyl Chloride
Methylmalonyl chloride is a valuable precursor in the synthesis of various heterocyclic rings through reactions that involve an intramolecular cyclization step. A prominent example is the formation of pyrimidine (B1678525) derivatives, such as barbiturates and thiobarbiturates, which are of significant pharmacological interest. The general synthetic strategy involves the condensation of a substituted malonyl chloride, like methylmalonyl chloride, with a dinucleophile such as urea (B33335) or thiourea (B124793).
The reaction mechanism commences with the nucleophilic attack of the nitrogen atoms of urea on the electrophilic carbonyl carbons of methylmalonyl chloride. This is followed by the elimination of hydrogen chloride, leading to the formation of an N-acyl urea intermediate. This intermediate is then primed for an intramolecular cyclization. The cyclization is typically promoted by a base, which deprotonates one of the amide nitrogens, enhancing its nucleophilicity. The resulting anion then attacks the remaining carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration results in the formation of the stable heterocyclic system. For instance, the reaction of methylmalonyl chloride with urea can yield 5-methylbarbituric acid nih.gov. Similarly, substituted malonyl chlorides are known to react with organic thiocyanates to form 4,6-dichloropyrimidines nih.govrsc.orgresearchgate.net.
The versatility of this approach allows for the synthesis of a wide array of substituted pyrimidines by varying the substituents on the malonyl chloride and the nature of the dinucleophile. These reactions are fundamental in medicinal chemistry for the development of new therapeutic agents mdpi.com.
The Dieckmann cyclization is a well-established intramolecular condensation of diesters to form cyclic β-keto esters, a reaction that proceeds via a Claisen condensation mechanism organic-chemistry.orglibretexts.orgopenstax.orgpw.live. A related transformation, which can be considered a variant of the Dieckmann cyclization, utilizes dicarboxylic acids and acid chlorides in the presence of a Lewis acid, such as aluminum chloride (AlCl₃) nih.govorganic-chemistry.orgsemanticscholar.orgresearchgate.net. This approach is particularly relevant to the reactivity of methylmalonyl chloride.
In this transformation, a dicarboxylic acid can be acylated by an acid chloride, such as methylmalonyl chloride, to form a mixed anhydride (B1165640). The Lewis acid, AlCl₃, then facilitates an intramolecular cyclization. The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen atoms, which enhances the electrophilicity of the carbonyl carbons. An intramolecular acylation then occurs, leading to the formation of a cyclic β-keto intermediate. Subsequent workup yields the cyclic 2-alkyl-1,3-dione. This method has proven to be of general synthetic utility for accessing complex cyclic dione (B5365651) building blocks from readily available starting materials nih.govorganic-chemistry.orgsemanticscholar.orgresearchgate.net.
For a substrate derived from methylmalonyl chloride, for instance, a dicarboxylic acid with a methylmalonyl moiety at one terminus, this Lewis acid-mediated cyclization provides a direct route to cyclic systems. The reaction is driven by the formation of a stable cyclic product and the release of the chloride ion. The use of an AlCl₃·MeNO₂ complex has been shown to moderate the reactivity and improve the yields of these cyclizations organic-chemistry.org.
Applications of Methylmalonyl Chloride in Complex Chemical Synthesis
Synthesis of Pharmaceuticals and Bioactive Compounds
Methylmalonyl chloride serves as a reactive intermediate in the synthesis of various organic molecules. Its structure, featuring both an acid chloride and a methyl ester group, allows it to act as a versatile building block for introducing a methylmalonyl moiety into more complex structures. This reactivity is harnessed in the creation of a range of bioactive compounds.
Methylmalonyl chloride is prepared from the reaction of methyl malonic acid with a chlorinating agent such as oxalyl chloride. nih.gov As an acylating agent, it is valuable in the production of pharmaceuticals and other fine chemicals, where it facilitates the formation of esters and amides. semanticscholar.org
Methylmalonyl chloride is a logical precursor for the synthesis of certain barbiturate (B1230296) derivatives, a class of drugs known for their sedative, hypnotic, and anticonvulsant properties. researchgate.netnih.gov The core structure of these drugs is barbituric acid (malonylurea), which is formed by the condensation reaction between a malonic acid derivative and urea (B33335). researchgate.netrdd.edu.iqmdpi.com
The pharmacological effects of barbiturates are largely determined by the substituents at the C-5 position of the pyrimidine-2,4,6-trione ring. researchgate.net To synthesize barbiturates with a methyl group at this key position, a standard synthetic approach involves using a methyl-substituted malonic acid derivative. Methylmalonyl chloride, as the activated form of methylmalonic acid, can react with urea to form the corresponding 5-methyl-substituted barbituric acid ring, which is the scaffold for this class of anticonvulsants.
Table 1: Synthesis of Methyl-Substituted Barbiturates
| Reactant 1 | Reactant 2 | Product Core Structure | Therapeutic Class |
|---|
The synthesis of quinazolinone derivatives, a class of compounds investigated for antibacterial activity, typically proceeds via the cyclization of anthranilic acid derivatives. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net Common synthetic routes involve the reaction of anthranilamides or related precursors with acylating agents like acetic anhydride (B1165640) or chloroacetyl chloride to construct the heterocyclic system. researchgate.net Based on a review of the available scientific literature, the direct application of methylmalonyl chloride as a primary building block for the synthesis of the core quinazolinone structure in antibacterial agents is not extensively documented.
Methylmalonyl chloride is relevant to the synthesis of antifungal agents through its connection to polyketides, a class of natural products that includes clinically effective antifungal drugs like Amphotericin B. researchgate.net The biosynthesis of these complex molecules in fungi and bacteria is catalyzed by polyketide synthases (PKSs), which use short-chain carboxylic acid derivatives as building blocks.
One of the crucial extender units used by PKSs in the Claisen condensation reactions that build the polyketide chain is methylmalonyl-CoA. researchgate.net In the chemical synthesis of novel or modified polyketide-based antifungal agents, methylmalonyl chloride can serve as a synthetic equivalent to the methylmalonyl-CoA extender unit, allowing for the incorporation of the methylmalonyl group into the target molecule.
Table 2: Role of Methylmalonyl Unit in Antifungal Agent Synthesis
| Biosynthetic Building Block | Synthetic Equivalent | Target Class | Biological Activity |
|---|
Methylmalonyl chloride is utilized as a chemical intermediate in the synthesis of anti-cancer drugs. semanticscholar.org Its role is often as a building block for constructing the carbon skeleton of complex heterocyclic systems that form the basis of many chemotherapeutic agents. The pyrimidine (B1678525) ring, in particular, is a core structure in numerous anticancer drugs, including the widely used 5-Fluorouracil.
Metabolic studies in cancer cells have highlighted a link between the mevalonate (B85504) pathway and the synthesis of pyrimidines, which is essential for the proliferation of cancer cells lacking a functional p53 tumor suppressor gene. This pathway involves precursors that lead to the endogenous production of methylmalonic acid, underscoring the relevance of this chemical moiety in cancer cell biology. The use of methylmalonyl chloride in organic synthesis provides a direct route to incorporate this important structural unit into novel pyrimidine derivatives and other heterocyclic systems being evaluated as potential anti-cancer agents.
The malonic acid framework is a key pharmacophore in the design of certain inhibitors of HIV enzymes. nih.gov Research into novel anti-HIV agents has included the synthesis of malonic acid derivatives designed to inhibit HIV integrase, a critical enzyme for viral replication. nih.gov While these specific studies focused on unsubstituted malonic acid derivatives, the use of substituted analogs like methylmalonyl chloride is a standard medicinal chemistry strategy to explore structure-activity relationships and optimize potency and pharmacokinetic properties.
A direct application of methylmalonyl chloride in the synthesis of complex heterocyclic systems relevant to pharmaceutical chemistry has been demonstrated. For instance, it is used as a key intermediate in a patented, cost-effective method for synthesizing Sitagliptin, a drug for type 2 diabetes. nih.gov In this process, methylmalonyl chloride is reacted to form a 3-trifluoromethyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidinium chloride intermediate. nih.gov This reaction highlights the utility of methylmalonyl chloride in constructing the complex pyrimidone-based heterocyclic systems that are also characteristic of several HIV integrase inhibitors.
Table 3: Example of Methylmalonyl Chloride in Heterocyclic Synthesis
| Starting Material | Key Intermediate Formed | Application of Intermediate |
|---|
Precursor for Chiral Intermediates
The reactivity of methylmalonyl chloride is harnessed in asymmetric synthesis to generate crucial chiral intermediates, which are foundational for the stereoselective production of bioactive molecules.
Methylmalonyl chloride is a potential precursor in the synthesis of intermediates for Paroxetine, a selective serotonin (B10506) reuptake inhibitor. While specific examples often detail the use of similar reagents, the methodology is adaptable for methylmalonyl chloride. The process involves the preparation of a methyl-N-methyl malonamide (B141969) compound. This intermediate is crucial for constructing the piperidine (B6355638) core of Paroxetine. The synthesis pathway allows for the introduction of key stereocenters, which are vital for the therapeutic efficacy of the final drug molecule. A patent has described that the required methyl-N-methyl malonamide compound may be prepared from methylmalonyl chloride using reaction conditions substantially similar to those for the corresponding ethylmalonyl chloride reactant google.com.
Methylmalonyl chloride is instrumental in the synthesis of chiral tetramic acids, which are significant scaffolds in many natural products with a wide range of biological activities. A well-established method involves the reaction of L-phenylalanine methyl ester hydrochloride with methylmalonyl chloride. This initial acylation is followed by a base-catalyzed intramolecular Dieckmann-type cyclization, known as the Lacey-Dieckmann cyclization, to yield the desired chiral tetramic acid, (S)-5-benzylpyrrolidine-2,4-dione. The chirality from the starting amino acid is effectively transferred to the final product.
The reaction typically proceeds under Schotten-Baumann conditions, where the amine of the amino acid ester attacks the acyl chloride. A subsequent intramolecular condensation reaction, promoted by a base like sodium methoxide, leads to the formation of the tetramic acid ring system. This method provides a reliable route to enantiomerically enriched tetramic acids, which are valuable intermediates in medicinal chemistry.
Reaction Scheme: Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione
| Reactant 1 | Reactant 2 | Key Reaction Steps | Product |
|---|---|---|---|
| L-Phenylalanine methyl ester | Methylmalonyl chloride | 1. Acylation (Schotten-Baumann) | (S)-5-Benzylpyrrolidine-2,4-dione |
The application of methylmalonyl chloride in the direct asymmetric synthesis of hindered chiral amines is not extensively documented in readily available literature. Chiral amines are crucial components in many pharmaceuticals and serve as important ligands and catalysts in asymmetric synthesis nih.govsigmaaldrich.com. While methylmalonyl chloride can be used to acylate amines, the subsequent transformations to create sterically hindered chiral centers in a stereocontrolled manner are not a commonly cited application. The synthesis of such amines often relies on other methods like the use of chiral auxiliaries, asymmetric reduction of imines, or enzymatic transamination nih.govyale.edu.
Total Synthesis of Natural Products
Methylmalonyl chloride has proven to be a valuable reagent in the total synthesis of several complex natural products, providing a key carbon framework for the construction of their core structures.
A versatile synthetic route to pterosin derivatives, a class of sesquiterpenoid indanones, utilizes methylmalonyl chloride in a key step. The synthesis of (2S,3S)-pterosin C is exemplified by a Friedel–Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol (B1618557) with methylmalonyl chloride. This reaction constructs the core 1,3-indandione (B147059) structure of the pterosin molecule. Subsequent chemical transformations, including demethylation and reduction, lead to the formation of the target natural product. This approach highlights the utility of methylmalonyl chloride in forming cyclic dicarbonyl compounds as part of a natural product synthesis.
Chlorophyll (B73375) and Bacteriochlorophyll (B101401) Analogues
The synthesis of chlorophyll and bacteriochlorophyll analogues is a significant area of research aimed at understanding and mimicking natural photosynthetic systems. These complex macrocycles are often constructed through the meticulous assembly of smaller pyrrolic precursors. While various synthetic strategies have been developed to access these intricate structures, a direct role for methylmalonyl chloride in the synthesis of chlorophyll or bacteriochlorophyll analogues is not prominently documented in a survey of relevant scientific literature. The construction of the core chlorin (B1196114) and bacteriochlorin (B1244331) ring systems, as well as the modification of peripheral substituents, typically involves other specialized reagents and synthetic methodologies.
Aspergilline A Synthesis
The total synthesis of the complex alkaloid (±)-Aspergilline A highlights a key application of methylmalonyl chloride. guidechem.comsigmaaldrich.com In a pivotal step of the synthesis, methylmalonyl chloride is utilized in the formation of a critical pyrrolinone ring system. guidechem.comsigmaaldrich.com The reaction involves the generation of an ammonium (B1175870) enolate derived from methylmalonyl chloride, which then reacts with an intermediate propargyl amine. guidechem.comsigmaaldrich.com This transformation is a crucial part of a sequence that ultimately constructs the core structure of Aspergilline A. guidechem.comsigmaaldrich.com
| Reactant 1 | Reactant 2 | Key Transformation | Product Moiety | Reference |
| Intermediate Propargyl Amine | Methylmalonyl Chloride-derived Ammonium Enolate | Pyrrolinone formation | Pyrrolinone Ring | guidechem.comsigmaaldrich.com |
Phomopsin B Synthesis
Phomopsin B is a potent microtubule-depolymerizing agent with a complex macrocyclic peptide structure. The total synthesis of Phomopsin B has been a subject of significant research interest. However, a review of the published synthetic routes for Phomopsin B does not indicate the use of methylmalonyl chloride as a direct precursor or reagent in the construction of its molecular framework. The synthesis of this natural product relies on other advanced peptide coupling and macrocyclization strategies.
Design and Synthesis of Lipid Metabolism Regulators
Methylmalonyl chloride has found application in the synthesis of compounds that can regulate lipid metabolism, notably in the pharmaceutical sector. A significant example is its use in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Type 2 diabetes is intrinsically linked to dyslipidemia, a condition characterized by an abnormal amount of lipids in the blood.
In the synthesis of Sitagliptin, methylmalonyl chloride is a key starting material for the construction of a triazolopyrimidine core structure. This heterocyclic moiety is a crucial component of the final drug molecule. The synthesis involves the reaction of methylmalonyl chloride to form a 3-trifluoromethyl- guidechem.comsigmaaldrich.comgoogle.comtriazolo[4,3-a]pyrimidinium chloride intermediate. This intermediate is then further elaborated through a series of reactions to yield Sitagliptin. By inhibiting the DPP-4 enzyme, Sitagliptin influences glucose homeostasis, which in turn can have a positive impact on lipid profiles in patients with type 2 diabetes.
| Starting Material | Key Intermediate | Final Product | Therapeutic Area |
| Methylmalonyl chloride | 3-trifluoromethyl- guidechem.comsigmaaldrich.comgoogle.comtriazolo[4,3-a]pyrimidinium chloride | Sitagliptin | Type 2 Diabetes / Lipid Metabolism Regulation |
Synthesis of Agrochemicals
While substituted malonyl chlorides, in general, are recognized as precursors in the synthesis of various organic compounds, including those with applications in the agrochemical industry, specific examples for methylmalonyl chloride itself are not widely reported in the readily available scientific and patent literature for the synthesis of commercialized herbicides and insecticides.
Herbicides
The synthesis of many modern herbicides often involves the construction of complex heterocyclic systems designed to interact with specific biological targets in weeds. Although the chemical reactivity of methylmalonyl chloride makes it a plausible candidate for the synthesis of certain heterocyclic cores, a direct and explicit link to the synthesis of currently marketed herbicides has not been identified in the surveyed literature.
Insecticides
Similarly, in the field of insecticide development, while the versatile reactivity of methylmalonyl chloride could theoretically be applied to the synthesis of novel insecticidal compounds, specific examples of its use in the production of established insecticides are not prominently featured in the scientific and patent landscape. The development of new insecticides often focuses on novel modes of action and complex molecular structures that may be assembled through different synthetic pathways.
Fungicides
The direct application of methylmalonyl chloride in the synthesis of fungicides is not extensively documented in publicly available scientific literature. While the compound is a versatile reagent in organic synthesis, its specific role as a key intermediate or building block for commercial fungicides is not clearly established in the provided research. Fungicides are chemical compounds or biological organisms used to kill or inhibit fungi or fungal spores. They are used in agriculture to protect crops from disease and in the medical field to treat fungal infections. The modes of action of fungicides are diverse, with some acting on specific metabolic pathways in fungi, while others have multi-site activity.
Synthesis of Functional Materials and Polymers
Methylmalonyl chloride serves as a valuable precursor in the synthesis of specialized functional materials and polymers due to its reactive nature. Its ability to introduce the methylmalonyl moiety into various molecular structures allows for the tailoring of material properties.
Malonic Acid Derivatives with Specific Properties (e.g., explosives, binders)
Methylmalonyl chloride is a key reactant in the synthesis of various malonic acid derivatives, some of which possess properties suitable for use as energetic materials. For instance, certain malonate esters derived from reactions involving malonyl chloride analogs are utilized as explosives or as binders in explosive formulations. One such example is bis(2,2-dinitro-2-fluoroethyl) malonate, which is noted for its application as an explosive compound and as a binder for other explosives rdd.edu.iq. The synthesis of these energetic materials leverages the reactivity of the acid chloride groups to introduce the malonate backbone, which is then further functionalized to impart the desired explosive properties.
Thiobarbiturate Derivatives Synthesis
In the realm of medicinal and materials chemistry, methylmalonyl chloride has been employed in the synthesis of thiobarbiturate derivatives. Thiobarbiturates are a class of compounds that are structurally related to barbiturates and have been investigated for a range of biological activities. The synthesis of these derivatives can be achieved through the condensation reaction of a thiourea (B124793) with a substituted malonyl chloride. Specifically, the reaction of methylmalonyl chloride with thiourea in a suitable solvent, such as dry 1,2-dichloroethane, has been reported as a method for the preparation of thiobarbituric acids nih.gov. This reaction provides a direct route to the core thiobarbiturate heterocyclic ring system, with the methyl group from methylmalonyl chloride being incorporated at the 5-position of the resulting ring.
Role in Organic Reaction Development
The utility of methylmalonyl chloride in the development of novel organic reactions is an area of ongoing interest. Its bifunctional nature, possessing two reactive sites, allows for its participation in a variety of chemical transformations, including the formation of new carbon-carbon bonds and its potential use in complex reaction cascades.
New Methodologies for Carbon-Carbon Bond Formation
While methylmalonyl chloride is a classic reagent for introducing a three-carbon unit and is inherently used in carbon-carbon bond-forming reactions, its specific application in the development of new and innovative methodologies for such transformations is not extensively detailed in the available literature. The development of novel methods for creating carbon-carbon bonds is a central theme in organic synthesis, with a focus on improving efficiency, selectivity, and environmental sustainability organic-chemistry.orguv.es. The reactivity of methylmalonyl chloride could potentially be harnessed in novel catalytic systems or asymmetric transformations to afford valuable chiral building blocks.
Cascade Reactions and Multicomponent Transformations
The potential for methylmalonyl chloride to participate in cascade reactions and multicomponent transformations (MCTs) is significant, although specific examples are not prominently featured in the provided research. Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single synthetic operation, leading to a rapid increase in molecular complexity. Multicomponent transformations are reactions in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants researchgate.net. The structure of methylmalonyl chloride, with its two electrophilic centers, makes it a candidate for designing such efficient and atom-economical processes.
Derivatives and Analogues of Methylmalonyl Chloride
Synthesis and Reactivity of Methyl Malonamic Acid Derivatives
A novel and efficient method for the synthesis of 2-methyl malonamic acid derivatives involves the reaction of 2-methyl malonyl chloride with urethane. This is followed by in-situ reactions with various nucleophiles such as amines, alcohols, or water within the same reaction vessel. rdd.edu.iq This one-pot synthesis is advantageous as it obviates the need to isolate the intermediate methyl malonamyl chloride. rdd.edu.iq The process is considered simpler and faster compared to previous multi-step methods. rdd.edu.iq
The reactivity of the intermediate methyl malonamyl chloride is central to this synthetic route. Once formed from the reaction of methyl malonyl chloride and urethane, it readily undergoes nucleophilic substitution. The mechanism involves the attack of a nucleophile (amine, alcohol, or water) on the acyl chloride, leading to the formation of the corresponding methyl malonamic acid derivative. rdd.edu.iq The structures of the resulting amides, esters, and the carboxylic acid have been confirmed using physical and spectroscopic data. rdd.edu.iq
Methylmalonate Esters as Synthetic Intermediates
Methylmalonate esters are crucial intermediates in organic chemistry, valued for their role in forming carbon-carbon bonds and constructing the carbon skeletons of complex organic molecules. frontiersin.org Their utility stems from the reactivity of the α-carbon, which is positioned between two carbonyl groups, making it acidic and easily deprotonated to form a stable enolate. This nucleophilic enolate can then react with various electrophiles.
One of the significant applications of these esters is in the synthesis of chiral compounds. For instance, α,α-dialkylmalonates can be selectively hydrolyzed to create chiral malonic monoacids, which are versatile building blocks for more complex molecules. nih.gov
Tert-Butyl Methyl Malonate in Organic Synthesis
Tert-butyl methyl malonate is a particularly useful synthetic intermediate. A key application is in the synthesis of chiral α-methyl-α-alkylmalonates, which contain a quaternary carbon center. An efficient method for this transformation involves the enantioselective phase-transfer catalytic (PTC) α-alkylation of a derivative, 2,2-diphenylethyl tert-butyl α-methylmalonate. frontiersin.org
This reaction utilizes a specific chiral phase-transfer catalyst, (S,S)-3,4,5-trifluorophenyl-NAS bromide, to achieve high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.orgresearchgate.net The process demonstrates the practical utility of tert-butyl methyl malonate derivatives in asymmetric synthesis. The resulting chiral products can be selectively hydrolyzed under either acidic or basic conditions to yield the corresponding chiral malonic monoacids, further highlighting their versatility. frontiersin.org
To facilitate such syntheses, various α-methylmalonate esters containing a tert-butyl group have been prepared. The general synthetic strategy involves a two-step process starting from α-methyl Meldrum's acid. Transesterification with tert-butanol (B103910) followed by decarboxylation yields tert-butyl α-methylmalonic acid, which is then coupled with different alcohols to produce the desired malonate esters. nih.gov
The following table summarizes the synthesis of various α-methylmalonates from tert-butyl α-methylmalonic acid, demonstrating the versatility of this intermediate. nih.gov
| Product Name | Alcohol Used | Yield |
| 1-Benzyl 3-(tert-butyl) 2-methylmalonate | Benzyl alcohol | Not specified |
| 1-(tert-Butyl) 3-(3-phenylpropyl) 2-methylmalonate | 3-phenylpropanol | Not specified |
| 1-(tert-Butyl) 3-cinnamyl 2-methylmalonate | Cinnamyl alcohol | Not specified |
| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | 2,2-diphenylethanol | Not specified |
Other Substituted Malonyl Chlorides in Comparative Studies
Substituted malonyl chlorides, including methylmalonyl chloride, are highly reactive precursors for a variety of organic compounds, particularly in the synthesis of malonic acid derivatives and heterocyclic compounds. rdd.edu.iq The reactivity of malonyl chlorides can be compared with other acyl chlorides, such as succinyl chloride and phthaloyl chloride, in reactions with nitriles. For example, reactions of malonyl chloride with various cyanopyridines and other nitriles have been shown to yield piperidine (B6355638) derivatives and their amine salts. researchgate.net These outcomes can be contrasted with similar reactions using other acyl chlorides, which also produce amine salt derivatives, indicating a comparable mode of reactivity in this context. researchgate.net
Furthermore, the reactivity of malonyl chlorides is often compared to that of less reactive malonic acid derivatives like diethyl malonates in cyclocondensation reactions. Malonic acids and their esters are generally not reactive enough to react directly with certain dinucleophiles. nih.gov However, they can be converted in situ to the more reactive acid chlorides using reagents like phosphoryl chloride, enabling the synthesis of heterocycles such as pyrones and pyridones. nih.gov This highlights the enhanced reactivity of the malonyl chloride functional group compared to the ester or carboxylic acid.
Development of Novel Reagents Derived from Methylmalonyl Chloride
Derivatives of methylmalonyl chloride are instrumental in the development of specialized and novel reagents for biochemical and synthetic applications. A prominent example is the synthesis of methylmalonyl-coenzyme A (methylmalonyl-CoA), a crucial intermediate in cellular metabolism. nih.govwikipedia.org
Methylmalonyl-CoA is a key metabolite in the breakdown pathway of odd-chain fatty acids and several amino acids, including valine, isoleucine, and threonine. fiveable.menih.gov Its conversion to succinyl-CoA allows these molecules to enter the citric acid cycle for energy production. wikipedia.orgfiveable.me The development of synthetic pathways to methylmalonyl-CoA and its analogues is therefore significant for studying the enzymes involved in these metabolic pathways, such as methylmalonyl-CoA mutase. asm.org
Advanced Spectroscopic Analysis of Methylmalonyl Chloride and Its Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of methylmalonyl chloride and its products. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.
In the ¹H NMR spectrum of methylmalonyl chloride (in CDCl₃), two distinct signals are observed. The methyl protons (-OCH₃) appear as a sharp singlet, typically around 3.7 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to both the ester and acyl chloride carbonyl groups also appear as a singlet, generally found near 3.8 ppm. The singlet nature of both peaks indicates the absence of adjacent protons for spin-spin coupling.
Upon conversion to a product like dimethyl methylmalonate, the ¹H NMR spectrum changes predictably. The spectrum of dimethyl methylmalonate shows three signals: a doublet for the methyl group protons (-CH-CH ₃), a quartet for the methine proton (-CH -CH₃), and a singlet for the two equivalent methoxy groups (-OCH₃). The coupling between the methine and methyl protons provides clear evidence of their connectivity.
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|---|
| Methylmalonyl Chloride | -OCH₃ | ~3.7 | Singlet |
| -CH₂- | ~3.8 | Singlet | |
| Dimethyl Methylmalonate | -CH-CH₃ | ~1.4 | Doublet |
| -CH-CH₃ | ~3.5 | Quartet | |
| -OCH₃ | ~3.7 | Singlet |
¹³C NMR spectroscopy provides information on the carbon backbone of the molecule. For methylmalonyl chloride, four distinct carbon signals are expected. The methyl carbon (-OC H₃) resonates around 53 ppm. The methylene carbon (-C H₂-) is found further downfield, typically near 49 ppm. The two carbonyl carbons are significantly deshielded; the ester carbonyl (-O-C =O) appears around 166 ppm, while the more electrophilic acyl chloride carbonyl (-C OCl) is observed even further downfield, often in the region of 170-172 ppm.
For the product dimethyl methylmalonate, the spectrum simplifies in some areas and becomes more complex in others. It displays signals for the methyl carbon (-CH-C H₃), the methine carbon (-C H-), the equivalent ester methyl carbons (-OC H₃), and the equivalent ester carbonyl carbons (C =O). The replacement of the highly deshielding chlorine atom with a methoxy group results in an upfield shift for the adjacent carbonyl carbon compared to the acyl chloride.
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
|---|---|---|
| Methylmalonyl Chloride | -OCH₃ | ~53 |
| -CH₂- | ~49 | |
| -O-C=O | ~166 | |
| -COCl | ~171 | |
| Dimethyl Methylmalonate | -CH-CH₃ | ~14 |
| -CH- | ~49 | |
| -OCH₃ | ~53 | |
| C=O | ~168 |
Two-dimensional (2D) NMR techniques are powerful tools for confirming structural assignments, especially for more complex products.
Correlation Spectroscopy (COSY) : This experiment identifies protons that are coupled to each other. In the COSY spectrum of a product like dimethyl methylmalonate, a cross-peak would be observed connecting the signals of the methine proton (-CH-) and the methyl protons (-CH-CH₃). This directly confirms the connectivity between these two groups, which is a key structural feature.
Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. For a relatively small and flexible molecule like dimethyl methylmalonate, NOESY can show correlations between protons on the methyl groups and the central methine proton, reinforcing the 3D arrangement of the molecule.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is highly effective for identifying the characteristic functional groups present in methylmalonyl chloride and its products. The most prominent features are the carbonyl (C=O) stretching vibrations.
Methylmalonyl chloride exhibits two distinct and intense C=O stretching bands due to the presence of both an acyl chloride and an ester. The acyl chloride C=O stretch appears at a characteristically high frequency, typically in the range of 1785-1815 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. The ester C=O stretch is found at a lower frequency, generally around 1740-1750 cm⁻¹.
When methylmalonyl chloride is converted to dimethyl methylmalonate, the high-frequency acyl chloride band disappears completely. This disappearance is a clear indicator of a successful reaction. The resulting product shows a single, strong C=O absorption band characteristic of a saturated ester, typically around 1735-1750 cm⁻¹.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Methylmalonyl Chloride | Acyl Chloride (C=O) | ~1800 |
| Ester (C=O) | ~1745 | |
| Dimethyl Methylmalonate | Ester (C=O) | ~1740 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns under electron ionization (EI).
For methylmalonyl chloride (MW: 136.53 g/mol ), the molecular ion peak (M⁺) at m/z 136 is often expected to be weak or entirely absent, which is common for acyl chlorides. libretexts.org Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 138 with about one-third the intensity of the M⁺ peak would be expected if the molecular ion is observed. jove.com The most prominent peak in the spectrum is typically the acylium ion, formed by the loss of the chlorine radical (•Cl). libretexts.orgucalgary.ca This would result in a strong peak at m/z 101 (CH₃OCOCH₂CO⁺). Further fragmentation could lead to the loss of carbon monoxide (CO), giving a peak at m/z 73, or loss of the methoxy group (•OCH₃) to yield a peak at m/z 70.
In the case of its product, dimethyl methylmalonate (MW: 146.14 g/mol ), the mass spectrum shows a more stable molecular ion at m/z 146. Common fragmentation pathways include the loss of a methoxy radical (•OCH₃) to give a base peak at m/z 115, and the loss of a carbomethoxy group (•COOCH₃) to produce a peak at m/z 87.
Electrospray Ionization (ESI) is a soft ionization technique typically used for polar, less volatile molecules and is often coupled with liquid chromatography (LC). Analyzing a highly reactive compound like methylmalonyl chloride with ESI-MS presents challenges. Due to its high reactivity, methylmalonyl chloride will readily react with protic solvents (like methanol (B129727) or water) commonly used in ESI.
Therefore, instead of observing the molecular ion of the intact acyl chloride, one would expect to detect ions corresponding to its solvolysis products. For instance, if methanol is present in the solvent system, the ESI-MS spectrum would likely show the protonated molecule of dimethyl methylmalonate ([M+H]⁺ at m/z 147) rather than the parent acyl chloride. This characteristic makes ESI-MS a useful tool for monitoring the conversion of the acyl chloride to its ester products in real-time.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of outer electrons from a ground state to a higher energy excited state. shu.ac.ukyoutube.com In organic molecules like methylmalonyl chloride, absorption is typically restricted to functional groups, known as chromophores, that contain valence electrons of low excitation energy. shu.ac.uk
The structure of methylmalonyl chloride contains a carbonyl group (C=O) and a carbon-chlorine single bond (C-Cl), both of which have non-bonding electrons (n) and pi (π) electrons associated with the carbonyl double bond. The possible electronic transitions for this molecule include:
n → π* Transitions : An electron from a non-bonding orbital (lone pair on the oxygen or chlorine atom) is excited to an anti-bonding π* orbital of the carbonyl group. These transitions are characteristic of molecules containing unsaturated groups with heteroatoms. They are typically of lower energy than π → π* transitions and result in absorption at longer wavelengths. youtube.comlibretexts.org Molar absorptivities for n → π* transitions are relatively low, often in the range of 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.ukyoutube.com
π → π* Transitions : This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, primarily associated with the carbonyl double bond. These transitions are generally more intense than n → π* transitions, with molar absorptivities often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.ukyoutube.com
n → σ* Transitions : Saturated compounds with atoms containing lone pairs, such as the chlorine and oxygen in methylmalonyl chloride, can undergo n → σ* transitions. These require more energy than n → π* transitions and typically occur at shorter wavelengths, often in the 150-250 nm range. shu.ac.ukyoutube.com
σ → σ* Transitions : Excitation of an electron from a bonding σ orbital to an anti-bonding σ* orbital requires a large amount of energy. Consequently, the absorption maxima for these transitions are found in the far UV region (e.g., <150 nm) and are not observed in typical UV-Vis spectra (200-800 nm). youtube.comlibretexts.org
The UV-Vis spectrum of methylmalonyl chloride is therefore expected to be dominated by the n → π* and π → π* transitions of its carbonyl chromophore, appearing in the experimentally accessible region of the spectrum. shu.ac.uk The solvent used can influence the spectrum; for instance, n → π* transitions often experience a shift to shorter wavelengths (a blue shift) as the polarity of the solvent increases. shu.ac.ukyoutube.com
Table 1: Expected Electronic Transitions for Methylmalonyl Chloride
| Transition Type | Associated Orbitals | Typical Wavelength Region | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| n → π* | Non-bonding (O, Cl) → π* (C=O) | 250 - 350 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) |
| π → π* | π (C=O) → π* (C=O) | 180 - 220 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |
| n → σ* | Non-bonding (O, Cl) → σ* (C-O, C-Cl) | 150 - 250 nm | Low to Medium |
Chromatographic Techniques Coupled with Spectroscopic Detection
Chromatography is a fundamental separation technique used to analyze the components of a mixture. researchgate.net When coupled with spectroscopic detectors, it provides powerful tools for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify compounds in a liquid sample. researchgate.net It is widely employed for purity analysis of chemical compounds, including acyl chlorides and their derivatives. google.com
For purity analysis, a reversed-phase HPLC method is commonly used. In this setup, the sample is passed through a column with a nonpolar stationary phase (e.g., C18), and a polar mobile phase is used for elution. The purity of methylmalonyl chloride can be determined by monitoring the column effluent with a UV detector, where the area of the main peak corresponds to its concentration relative to any impurities.
Methylmalonyl chloride possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. The separation of these enantiomers is crucial in many synthetic applications. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). chromatographyonline.comresearchgate.net The direct approach involves passing the racemic mixture through a column containing the CSP. chromatographyonline.com The enantiomers interact differently with the chiral selector, leading to different retention times and enabling their separation and quantification. chiralpedia.com Alternatively, an indirect method involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com
Table 2: Illustrative HPLC Method Parameters for Chiral Analysis of a Methylmalonyl Chloride Derivative
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® AD-H, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 210 nm |
| Injection Volume | 2 µL |
| Expected Retention Time (R-enantiomer) | ~15 min |
| Expected Retention Time (S-enantiomer) | ~18 min |
Note: Data is illustrative and based on methods for similar alkyl acyl chloride compounds. google.com
Gas Chromatography (GC) for Purity and Volatile Impurity Analysis
Gas chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. tricliniclabs.com It is particularly well-suited for assessing the purity of volatile compounds like methylmalonyl chloride and for the detection of trace-level volatile impurities, such as residual solvents from synthesis. tricliniclabs.comfishersci.ca
In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column containing the stationary phase. tricliniclabs.com The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer (MS) can be coupled with the GC (GC-MS) for definitive identification of impurities by comparing their mass spectra to library data. innovareacademics.in
The analysis of reactive acyl chlorides may sometimes involve derivatization to convert them into more stable, less reactive esters (e.g., by reaction with methanol) prior to injection, which can improve peak shape and reproducibility. japsonline.com
Table 3: Typical GC Parameters for Volatile Impurity Analysis in a Sample Containing Methylmalonyl Chloride
| Parameter | Condition |
|---|---|
| Column | DB-624 (60 m x 0.53 mm ID, 3 µm film) |
| Carrier Gas | Helium |
| Injector Temperature | 180°C |
| Detector | Flame Ionization Detector (FID) at 260°C |
| Oven Program | Initial 40°C for 5 min, ramp at 10°C/min to 220°C, hold for 5 min |
| Split Ratio | 10:1 |
| Example Impurity | Methylene Chloride |
| Expected Retention Time | ~5.5 minutes |
Note: Parameters are representative and based on methods for analyzing related chlorides and volatile compounds. innovareacademics.in
Advanced Spectroscopic Methods in Chemical Research
Beyond fundamental UV-Vis spectroscopy, a suite of advanced spectroscopic methods is indispensable for the comprehensive characterization of methylmalonyl chloride and its reaction products. These techniques provide detailed information about molecular structure, bonding, and fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are cornerstone techniques for structural elucidation. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. For methylmalonyl chloride (CH₃OC(O)CH₂C(O)Cl), one would expect to see distinct signals for the methyl (CH₃) and methylene (CH₂) protons in the ¹H spectrum and corresponding signals for the methyl, methylene, and two carbonyl carbons in the ¹³C spectrum.
Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Infrared (IR) and Raman Spectroscopy : Both IR and Raman spectroscopy probe the vibrational modes of a molecule. Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful for identifying functional groups. Methylmalonyl chloride would exhibit strong characteristic absorption bands for the two carbonyl (C=O) groups (one ester, one acyl chloride) and the carbon-chlorine (C-Cl) bond. Raman spectroscopy, which relies on inelastic scattering of light, provides complementary vibrational information and can be especially useful for analyzing samples in aqueous media or for studying surface interactions. mdpi.com
Table 4: Summary of Expected Data from Advanced Spectroscopic Methods for Methylmalonyl Chloride
| Technique | Information Obtained | Expected Observations for Methylmalonyl Chloride |
|---|---|---|
| ¹H NMR | Chemical environment of protons | Signal for methyl protons (-OCH₃); Signal for methylene protons (-CH₂-) |
| ¹³C NMR | Carbon framework | Signals for methyl, methylene, ester carbonyl, and acyl chloride carbonyl carbons |
| Mass Spectrometry (MS) | Molecular weight & fragmentation | Molecular ion peak; Characteristic fragments from loss of Cl, OCH₃, CO |
| FTIR Spectroscopy | Functional groups | Strong C=O stretching bands (~1740-1815 cm⁻¹); C-Cl stretching band (~650-850 cm⁻¹) |
| Raman Spectroscopy | Molecular vibrations | Complementary vibrational modes to IR, useful for structural analysis |
Theoretical and Computational Studies of Methylmalonyl Chloride
Quantum Chemical Calculations and Electronic Structure
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, yielding information about its energy, geometry, and electronic properties. These calculations are fundamental to understanding the intrinsic characteristics of methylmalonyl chloride. The electronic structure, which describes the arrangement and energies of electrons within the molecule, dictates its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.
For methylmalonyl chloride, DFT calculations can be used to determine several key properties:
Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra.
Electronic Properties: DFT provides insights into the electronic structure through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. conicet.gov.ar
Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, revealing the polarity of bonds and identifying potential sites for nucleophilic or electrophilic attack. conicet.gov.ar For an acyl chloride, the carbonyl carbon is expected to carry a significant partial positive charge, making it highly susceptible to nucleophilic attack. chemistrystudent.com
DFT calculations have been successfully applied to provide mechanistic insights into reactions involving similar functional groups, such as the activation of amides with oxalyl chloride. researchgate.net
Table 1: Potential Applications of DFT for Methylmalonyl Chloride
| Property Calculated | Significance for Methylmalonyl Chloride |
| Optimized Geometry | Provides precise bond lengths (e.g., C=O, C-Cl) and angles, defining the ground-state structure. |
| HOMO-LUMO Gap | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, visually identifying the electrophilic carbonyl carbon and nucleophilic oxygen atoms. |
| Vibrational Spectra | Predicts IR and Raman active modes, aiding in experimental characterization. |
| Thermochemical Data | Calculates enthalpy of formation and Gibbs free energy, providing thermodynamic stability information. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. arxiv.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results, often considered the "gold standard" in computational chemistry. researchgate.netarxiv.org
While computationally more demanding than DFT, ab initio methods could be applied to methylmalonyl chloride to:
Obtain benchmark-quality data for its geometry and energy.
Accurately calculate electronic transition energies, which correspond to UV-Visible absorption spectra.
Investigate electron correlation effects with high precision, which is crucial for a complete understanding of chemical bonding.
The choice between DFT and ab initio methods often depends on the desired accuracy and the available computational resources. For many applications, modern DFT functionals achieve a level of accuracy that is comparable to more expensive ab initio methods. arxiv.org
Table 2: Comparison of DFT and Ab Initio Methods
| Feature | Density Functional Theory (DFT) | Ab Initio Methods |
| Fundamental Basis | Electron Density | Wave Function |
| Computational Cost | Generally lower | Generally higher, scales poorly with system size |
| Accuracy | Depends heavily on the chosen functional | Can be systematically improved toward exact solution |
| Typical Use | Geometry optimizations, frequency calculations, reaction mechanisms for medium to large systems. | High-accuracy benchmark calculations for small molecules, calibration of other methods. |
Reaction Mechanism Prediction and Simulation
Acyl chlorides are known for their high reactivity, particularly in nucleophilic acyl substitution reactions. chemguide.co.uk Computational methods are invaluable for mapping out the detailed steps of these reactions, identifying intermediates, and calculating the energy barriers that control the reaction rate. wikipedia.orgsavemyexams.com
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). wayne.edu The transition state is not a stable molecule but rather a specific configuration along the reaction coordinate that corresponds to an energy maximum. libretexts.orglibretexts.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
Computational chemists use various algorithms to locate the geometry of a transition state on the potential energy surface. Once found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of a new bond with a nucleophile). youtube.com For the reaction of an acyl chloride with a nucleophile, the transition state would involve the nucleophile partially bonded to the carbonyl carbon and the chloride ion partially detached. chemistrystudent.com
A potential energy surface (PES) is a multidimensional "map" that describes the potential energy of a system as a function of its atomic coordinates. wikipedia.org It provides a complete picture of a chemical reaction, showing the reactants and products as energy minima (valleys) and the transition states as saddle points (mountain passes). wayne.eduyoutube.com The lowest energy path connecting the reactant valley to the product valley is known as the reaction coordinate or intrinsic reaction coordinate (IRC). libretexts.orglibretexts.org
By mapping the PES for a reaction of methylmalonyl chloride, such as its hydrolysis with water, one could:
Visualize the entire reaction pathway.
Confirm that a located transition state indeed connects the desired reactants and products.
Identify any stable intermediates that may exist along the reaction path.
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
For methylmalonyl chloride, MD simulations could be used to investigate:
Conformational Dynamics: Although a small molecule, methylmalonyl chloride has rotatable bonds. MD can explore its different conformations and the energy barriers between them.
Solvation Effects: By simulating methylmalonyl chloride in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent structure affects the solute's behavior and reactivity. Quantum-chemical and MD simulations have been used to study the behavior of other chloride-containing species in solution, such as magnesium chloride complexes. nih.gov
Transport Properties: In larger-scale simulations, MD can predict properties like diffusion coefficients and viscosity, which are relevant for understanding the behavior of the compound in the liquid phase. nih.gov
MD simulations rely on a "force field," a set of parameters that defines the potential energy of the system. While classical force fields are common, ab initio molecular dynamics (AIMD) combines MD with quantum chemical calculations, allowing for the study of reactions where bond breaking and forming occur, albeit at a much higher computational cost.
Computational Studies on Selectivity and Reactivity
Detailed computational studies focusing specifically on the selectivity and reactivity of methylmalonyl chloride are not extensively available in peer-reviewed literature. However, the principles of computational chemistry provide a robust framework for how such studies could be conducted to yield significant insights. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard tools to explore the electronic structure and reactivity of acyl chlorides.
A theoretical investigation into the reactivity of methylmalonyl chloride would likely begin with an analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how the molecule will interact with other chemical species. The energy and localization of these frontier orbitals would provide information on the molecule's nucleophilic and electrophilic character.
Furthermore, computational models can be used to simulate reaction pathways. For instance, in a reaction with a nucleophile, DFT calculations can map out the potential energy surface, identifying the transition state structures and calculating the activation energies for different possible reaction channels. This would be particularly insightful for understanding the regioselectivity and stereoselectivity of reactions involving the two distinct carbonyl groups in methylmalonyl chloride.
Table 1: Hypothetical Computational Data for Reactivity Analysis of Methylmalonyl Chloride
| Computational Method | Parameter | Calculated Value (Arbitrary Units) | Implication for Reactivity |
| DFT (B3LYP/6-31G) | HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack. |
| DFT (B3LYP/6-31G) | LUMO Energy | -1.2 eV | Suggests sites prone to nucleophilic attack. |
| DFT (B3LYP/6-31G) | Mulliken Charge on Carbonyl Carbon (C=OCl) | +0.75 | Highly electrophilic center, primary site for nucleophilic attack. |
| DFT (B3LYP/6-31G) | Mulliken Charge on Carbonyl Carbon (C=OOCH₃) | +0.60 | Less electrophilic compared to the acid chloride carbonyl. |
| MP2/aug-cc-pVTZ | Activation Energy for Nucleophilic Acyl Substitution | 15 kcal/mol | Provides a quantitative measure of the reaction barrier. |
Note: The data in this table is illustrative and intended to represent the type of information that would be generated from computational studies. Actual values would require specific quantum chemical calculations.
In Silico Design of Methylmalonyl Chloride-Derived Materials
The in silico design of novel materials is a rapidly advancing field that leverages computational simulations to predict the properties of materials before they are synthesized in the laboratory. While specific studies on the in silico design of materials derived directly from methylmalonyl chloride as a primary monomer are not prominent in the literature, the methodologies for such design are well-established.
Polymer informatics and computational polymer science are fields that could be applied to predict the properties of polymers synthesized from methylmalonyl chloride. By using molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models, researchers can estimate various properties of hypothetical polymers.
For example, if methylmalonyl chloride were to be used as a monomer in a polymerization reaction, computational tools could be employed to:
Simulate Polymerization: Model the chain growth process to understand the resulting polymer architecture, including tacticity and molecular weight distribution.
Predict Physical Properties: Calculate properties such as glass transition temperature (Tg), melting point (Tm), and mechanical strength.
Evaluate Performance Characteristics: Simulate the interaction of the polymer with other molecules to predict properties like gas permeability or solubility.
Table 2: Predicted Properties of a Hypothetical Polymer Derived from Methylmalonyl Chloride
| Property | Computational Method | Predicted Value | Potential Application |
| Glass Transition Temperature (Tg) | Molecular Dynamics (MD) | 120 °C | Engineering plastic |
| Young's Modulus | MD Simulation | 3.5 GPa | Rigid material applications |
| Solubility Parameter | Group Contribution Methods | 22 (J/cm³)^½ | Guidance for solvent selection |
| Dielectric Constant | DFT on Oligomers | 3.8 | Electronic components |
Note: The data presented in this table is hypothetical and serves to illustrate the predictive capabilities of in silico material design. The actual properties would depend on the specific polymerization process and the resulting polymer structure.
The application of these computational tools would enable the rational design of new materials with tailored properties, starting from the fundamental characteristics of the methylmalonyl chloride molecule.
Safety, Handling, and Environmental Considerations in Academic Research
Safe Laboratory Practices for Methylmalonyl Chloride
Safe handling of methylmalonyl chloride in a research environment is paramount to prevent accidents and exposure. fishersci.comthermofisher.com This involves a combination of appropriate personal protective equipment, adequate ventilation, and established emergency procedures.
To prevent contact with this corrosive compound, comprehensive personal protective equipment is essential.
Eye and Face Protection:
Chemical safety goggles are mandatory to protect the eyes from splashes.
A face shield should be worn in addition to goggles when there is a higher risk of splashing. osha.govosha.gov
Skin Protection:
Chemically resistant gloves are required. Due to the reactivity of acyl chlorides, it is advisable to wear double gloves. The inner glove should be made of a material with high resistance to methylmalonyl chloride, while the outer glove, typically nitrile or neoprene, provides protection against punctures and rips. osha.gov
A lab coat or a chemically resistant apron should be worn to protect the body. osha.govosha.gov
Closed-toe shoes are a standard requirement in any laboratory setting.
Respiratory Protection:
Work with methylmalonyl chloride should always be conducted in a certified chemical fume hood to avoid inhalation of its irritating vapors. thermofisher.com
In situations where a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. fishersci.com Supplied-air respirators are recommended when engineering controls are insufficient to maintain exposure below acceptable levels. osha.govosha.gov
Table 1: Recommended Personal Protective Equipment for Handling Methylmalonyl Chloride
| Body Part | Protective Equipment | Standard/Specification |
| Eyes/Face | Chemical safety goggles and/or face shield | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Hands | Double-layered chemically resistant gloves (e.g., inner polyethylene, outer nitrile or neoprene) | Inspect gloves for any damage before use. |
| Body | Lab coat, chemically resistant apron | N/A |
| Respiratory | Chemical fume hood, NIOSH/MSHA-approved respirator | Use a respirator if exposure limits are exceeded. |
Proper ventilation and containment are critical to minimize exposure to methylmalonyl chloride vapors.
Chemical Fume Hood: All manipulations of methylmalonyl chloride, including weighing, transferring, and reactions, must be performed inside a properly functioning chemical fume hood. thermofisher.com
Glove Box: For highly sensitive reactions or when working with larger quantities, a glove box with an inert atmosphere can provide an additional layer of containment and prevent reaction with atmospheric moisture.
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, strong bases, and alcohols. fishersci.com It is often recommended to store it under nitrogen to maintain its quality. thermofisher.com
Emergency Procedures and First Aid
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Eye Contact:
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. fishersci.com
Seek immediate medical attention. fishersci.com
Skin Contact:
Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. fishersci.com
Seek immediate medical attention. fishersci.com
Inhalation:
Move the individual to fresh air. echemi.com
If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation. fishersci.com
Seek immediate medical attention. echemi.com
Ingestion:
Do not induce vomiting. echemi.com
Rinse the mouth with water. echemi.com
Seek immediate medical attention. fishersci.com
Spill Response:
For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.
For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Ensure adequate ventilation during cleanup.
All sources of ignition should be removed as methylmalonyl chloride is a combustible liquid. thermofisher.com
Waste Management and Disposal of Methylmalonyl Chloride and its Byproducts
Proper disposal of methylmalonyl chloride and its byproducts is essential to prevent environmental contamination.
Waste Classification: Methylmalonyl chloride is considered a hazardous waste due to its corrosive nature. thermofisher.com
Containerization: All waste containing methylmalonyl chloride or its byproducts should be collected in clearly labeled, sealed, and chemically compatible containers.
Disposal Method: Disposal must be carried out through a licensed hazardous waste disposal company. synquestlabs.com Incineration in a facility equipped with an afterburner and scrubber is a common disposal method. synquestlabs.com
Do Not: Never dispose of methylmalonyl chloride down the drain or in regular trash. thermofisher.com
Environmental Impact Assessment of Methylmalonyl Chloride Usage
The environmental impact of methylmalonyl chloride is primarily associated with its reactivity with water.
Hydrolysis: In the presence of water, it readily hydrolyzes to form methylmalonic acid and hydrochloric acid. While methylmalonic acid is a naturally occurring metabolite, the generation of hydrochloric acid can lower the pH of the receiving water body, potentially harming aquatic life.
Toxicity: Due to its rapid hydrolysis, ecotoxicity data for the compound itself is limited. thermofisher.com However, the acidic byproducts of its decomposition can have adverse effects on aquatic organisms.
Mobility: It is expected to be mobile in the environment due to its volatility. fishersci.comthermofisher.com
Regulatory Compliance in Research Settings (e.g., REACH legislation)
In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation governs the use of chemical substances. chlorinated-solvents.eurokita.pl
Registration: Manufacturers and importers of methylmalonyl chloride in quantities of one tonne or more per year are required to register the substance with the European Chemicals Agency (ECHA). rokita.pl This registration involves submitting a dossier containing information on the properties and hazards of the chemical. formacare.eu
Safety Data Sheets (SDS): Under REACH, suppliers of hazardous chemicals like methylmalonyl chloride must provide a Safety Data Sheet (SDS) to their customers. This document contains detailed information on the chemical's properties, hazards, and safe handling procedures.
Compliance in Research: Academic research institutions are also subject to REACH regulations and must ensure that they are using and managing chemicals in accordance with the legislation. This includes conducting risk assessments and implementing appropriate safety measures.
Chemical Compound Information
Best Practices in Academic Chemical Safety
In an academic research setting, the safe handling and use of reactive chemical compounds are paramount. Methylmalonyl chloride, a member of the acyl chloride family, requires stringent adherence to safety protocols due to its hazardous properties. thermofisher.comsynquestlabs.com Best practices for its use encompass a multi-faceted approach, including appropriate personal protective equipment (PPE), engineering controls, specific handling procedures, and proper storage and waste disposal.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct use of PPE. For methylmalonyl chloride, the following are essential:
Eye Protection : Chemical safety goggles are mandatory. fishersci.com For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
Hand Protection : Due to the corrosive nature of methylmalonyl chloride, gloves that are resistant to this specific chemical must be worn. sc.edu It is advisable to double-glove for enhanced protection, for instance, by wearing a nitrile glove over a more resistant glove like polyvinyl alcohol (PVA). sc.edu
Body Protection : A lab coat is required to protect against incidental skin contact. stonybrook.edu
Respiratory Protection : All work with methylmalonyl chloride should be conducted within a certified chemical fume hood to prevent inhalation of its vapors. fishersci.comsc.edu If there is a potential for exposure limits to be exceeded, a NIOSH/MSHA approved respirator may be necessary. fishersci.com
Interactive Data Table: Recommended PPE for Handling Methylmalonyl Chloride
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Chemical safety goggles, Face shield | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Hands | Chemical resistant gloves (e.g., Polyvinyl alcohol) | |
| Body | Laboratory coat | |
| Respiratory | Chemical fume hood, NIOSH/MSHA approved respirator |
Engineering Controls
Engineering controls are designed to remove the hazard at the source and are a critical component of laboratory safety.
Chemical Fume Hood : The use of a properly functioning chemical fume hood is the most crucial engineering control for handling methylmalonyl chloride. fishersci.comsc.edu This ensures that any harmful vapors are effectively contained and exhausted from the laboratory.
Safety Showers and Eyewash Stations : These must be readily accessible and in close proximity to the workstation where methylmalonyl chloride is being used. thermofisher.comfishersci.com In the event of accidental exposure, immediate flushing of the affected area is critical.
Handling Procedures
Given that acyl chlorides are highly reactive, specific handling procedures must be followed to prevent accidents. researchgate.net
Anhydrous Conditions : Methylmalonyl chloride reacts vigorously with water, producing hydrochloric acid gas and the corresponding carboxylic acid. fiveable.me Therefore, all glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. researchgate.net
Addition and Quenching : The addition of methylmalonyl chloride to a reaction mixture should be done slowly and in a controlled manner to manage any exothermic reactions. Similarly, the quenching of any remaining acyl chloride at the end of a reaction must be performed cautiously, often by slowly adding it to a suitable quenching agent like an alcohol (e.g., methanol (B129727) or ethanol) or water.
Spill Management : In the event of a spill, the area should be evacuated. thermofisher.com Small spills within a fume hood can be absorbed with an inert material. thermofisher.comthermofisher.com For larger spills, emergency procedures should be initiated, and the environmental health and safety office should be contacted. stonybrook.edu
Storage and Waste Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage : Methylmalonyl chloride should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. thermofisher.comfishersci.com It should be kept in a tightly closed container, often under a nitrogen atmosphere, and refrigerated to maintain its quality. thermofisher.comfishersci.com It is incompatible with strong oxidizing agents, strong bases, and alcohols. fishersci.com
Waste Disposal : Waste containing methylmalonyl chloride is classified as hazardous. thermofisher.comthermofisher.com It must be collected in a designated, properly labeled, and sealed container for hazardous waste. sc.edu Disposal must be carried out in accordance with local, state, and federal regulations. thermofisher.com Under no circumstances should it be poured down the drain.
Environmental Considerations
While specific data on the environmental fate of methylmalonyl chloride is limited, its properties suggest potential environmental hazards.
Reactivity with Water : Its high reactivity with water means that if released into the environment, it would rapidly hydrolyze. fiveable.me
Volatility : As a volatile organic compound (VOC), any uncontained methylmalonyl chloride will readily evaporate. thermofisher.com
Disposal : Due to its hazardous nature, it should not be released into the environment. thermofisher.comfishersci.com Proper disposal through approved hazardous waste channels is crucial to prevent environmental contamination. thermofisher.com
Interactive Data Table: Handling and Storage of Methylmalonyl Chloride
| Aspect | Best Practice | Rationale |
| Handling | ||
| Atmosphere | Use under inert atmosphere (Nitrogen/Argon) | Prevents reaction with atmospheric moisture. researchgate.net |
| Glassware | Use oven-dried glassware | Prevents hydrolysis. researchgate.net |
| Spills | Absorb with inert material in a fume hood | Safely contains the spill. thermofisher.comthermofisher.com |
| Storage | ||
| Conditions | Cool, dry, well-ventilated area | Maintains chemical stability and prevents hazardous reactions. thermofisher.comfishersci.com |
| Container | Tightly closed, under nitrogen | Prevents degradation from moisture and air. fishersci.com |
| Incompatibilities | Strong oxidizing agents, bases, alcohols | Avoids violent or hazardous reactions. fishersci.com |
| Disposal | ||
| Method | Approved hazardous waste stream | Prevents environmental contamination and ensures regulatory compliance. thermofisher.comthermofisher.com |
Q & A
Basic: What are the recommended safety protocols for handling methylmalonyl chloride in laboratory settings?
Methodological Answer:
Methylmalonyl chloride is highly reactive and moisture-sensitive. Key safety measures include:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to prevent inhalation of vapors .
- Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to minimize hydrolysis. Avoid long-term storage due to degradation risks .
- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents. Dispose of waste via certified hazardous waste handlers compliant with local regulations .
Basic: What spectroscopic methods are most effective for characterizing methylmalonyl chloride and verifying its purity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR can confirm structural integrity. For example, the carbonyl carbon (C=O) typically appears at ~170 ppm in C NMR .
- IR Spectroscopy: Detect characteristic peaks for acyl chloride (C=O stretch at ~1800 cm) and ester groups (if present) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for methylmalonyl chloride derivatives) .
Advanced: How can researchers resolve discrepancies in catalytic efficiency when using methylmalonyl chloride in esterification reactions?
Methodological Answer:
Contradictions in catalytic data often arise from:
- Moisture Contamination: Monitor reaction moisture levels using molecular sieves or anhydrous solvents. Conduct Karl Fischer titration to quantify water content .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts under controlled conditions. Compare yields and kinetics across catalysts .
- Reaction Monitoring: Use TLC or in-situ FTIR to track intermediate formation and optimize reaction timelines .
Advanced: What strategies optimize the synthesis of methylmalonyl chloride derivatives under anhydrous conditions?
Methodological Answer:
- Solvent Selection: Use dry dichloromethane or THF, pre-dried over activated molecular sieves .
- Temperature Control: Maintain sub-0°C conditions during acyl chloride formation to suppress side reactions (e.g., hydrolysis) .
- Purification: Employ column chromatography with silica gel (eluent: hexane/ethyl acetate) or fractional distillation to isolate derivatives .
Advanced: How does methylmalonyl chloride participate in polyketide synthase (PKS) systems, and what experimental approaches confirm its incorporation?
Methodological Answer:
In PKS systems, methylmalonyl chloride acts as an extender unit for branched polyketides. Key validation methods include:
- Isotopic Labeling: Use C-labeled methylmalonyl-CoA precursors and track incorporation via NMR or LC-MS .
- Enzyme Assays: Measure substrate specificity of AT domains in PKS using kinetic assays (e.g., malonyl-CoA vs. methylmalonyl-CoA) .
- Gene Knockout Studies: Disrupt PKS genes and analyze metabolite profiles to confirm loss of methylmalonyl-derived products .
Basic: What are the key steps in purifying methylmalonyl chloride post-synthesis to minimize hydrolytic degradation?
Methodological Answer:
- Distillation: Use short-path distillation under reduced pressure to isolate the compound quickly .
- Azeotropic Drying: Co-distill with toluene to remove trace water .
- Quality Control: Validate purity via GC-MS or H NMR; hydrolyzed byproducts (e.g., methylmalonic acid) show distinct peaks at δ 12 ppm (COOH) .
Advanced: How do variations in methylmalonyl chloride stereochemistry affect its reactivity in enantioselective synthesis, and what analytical techniques are used to monitor this?
Methodological Answer:
- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and determine enantiomeric excess (ee) .
- Circular Dichroism (CD): Correlate CD spectra with absolute configuration of products .
- Kinetic Resolution: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to bias reaction pathways toward desired stereoisomers .
Advanced: How to design experiments to assess the stability of methylmalonyl chloride under different storage conditions?
Methodological Answer:
- Accelerated Degradation Studies: Store samples at elevated temperatures (40–60°C) and monitor hydrolysis rates via HPLC or titrimetry .
- Long-Term Stability: Compare NMR spectra of fresh vs. aged samples to identify degradation byproducts (e.g., methylmalonic acid) .
- Moisture Control Trials: Test stability in desiccators vs. ambient humidity to quantify moisture-induced decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
